molecular formula C15H18O5 B14802340 Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate

Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate

Cat. No.: B14802340
M. Wt: 278.30 g/mol
InChI Key: UTNOMQGASMCVKM-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate is an organic compound with a complex structure that includes both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate typically involves the esterification of a suitable precursor. One common method involves the reaction of diethyl succinate with phenylacetaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of diethyl 2-oxo-3-methylene-2-phenylsuccinate.

    Reduction: Formation of diethyl 2-hydroxy-3-methylene-2-phenylbutanediol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The methylene group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-hydroxy-3-methylene-2-phenylsuccinate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with potential therapeutic and industrial uses.

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

diethyl 2-hydroxy-3-methylidene-2-phenylbutanedioate

InChI

InChI=1S/C15H18O5/c1-4-19-13(16)11(3)15(18,14(17)20-5-2)12-9-7-6-8-10-12/h6-10,18H,3-5H2,1-2H3

InChI Key

UTNOMQGASMCVKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=CC=C1)(C(=O)OCC)O

Origin of Product

United States

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